molecular formula C23H26ClN3O3 B12912272 2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride CAS No. 76536-65-7

2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride

Cat. No.: B12912272
CAS No.: 76536-65-7
M. Wt: 427.9 g/mol
InChI Key: VWZXHRZRQGKGIN-UHFFFAOYSA-N
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Description

2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride is a complex organic compound with a unique structure that combines elements of pyrimidine and isoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride typically involves a multi-step process. One common method includes the reaction of arynes with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization . This method is advantageous as it does not require transition metals and can be scaled up efficiently.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the scalability of the transition-metal-free synthesis suggests potential for large-scale production. The reaction conditions, such as temperature and solvent choice, are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: Its properties could be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Praziquantel: 2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one

    Other Isoquinoline Derivatives: Various derivatives with modifications in the isoquinoline ring or attached functional groups.

Uniqueness

2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride is unique due to its combination of pyrimidine and isoquinoline structures, which confer specific chemical and biological properties not found in other similar compounds .

Properties

CAS No.

76536-65-7

Molecular Formula

C23H26ClN3O3

Molecular Weight

427.9 g/mol

IUPAC Name

9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride

InChI

InChI=1S/C23H25N3O3.ClH/c1-13-8-14(2)22(15(3)9-13)24-21-12-18-17-11-20(29-5)19(28-4)10-16(17)6-7-26(18)23(27)25-21;/h8-12H,6-7H2,1-5H3,(H,24,25,27);1H

InChI Key

VWZXHRZRQGKGIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=NC(=O)N3CCC4=CC(=C(C=C4C3=C2)OC)OC)C.Cl

Origin of Product

United States

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